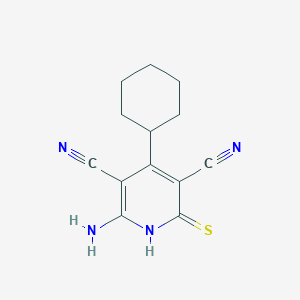![molecular formula C18H18O2S B5910349 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5910349.png)
1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one, also known as EMPTI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of oxidative stress in cells. In cancer cells, 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to induce apoptosis by activating the caspase pathway and disrupting mitochondrial function. In insects, 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to disrupt the nervous system and cause paralysis.
Biochemical and Physiological Effects:
1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to have various biochemical and physiological effects, depending on the application and concentration used. In cancer cells, 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to induce apoptosis and inhibit cell proliferation. In insects, 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to cause paralysis and death. In material science, 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to be a versatile precursor for the synthesis of various organic materials.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has several advantages for lab experiments, including its ease of synthesis and versatility as a precursor for the synthesis of various organic materials. However, its toxicity and potential side effects must be carefully considered, and appropriate safety measures must be taken when handling 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one.
Orientations Futures
There are several future directions for the study of 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one, including further investigation of its potential as an anti-cancer agent and pesticide, as well as its potential for the synthesis of various organic materials. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one and its potential side effects.
Méthodes De Synthèse
1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzaldehyde with 4-methylthiophenylacetonitrile, followed by reduction and dehydration reactions. The resulting product is a yellow crystalline powder with a melting point of 128-130°C.
Applications De Recherche Scientifique
1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. In agriculture, 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been studied for its potential as a pesticide, as it has been shown to have insecticidal activity against certain pests. In material science, 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been studied for its potential as a precursor for the synthesis of various organic materials.
Propriétés
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2S/c1-3-20-16-9-7-15(8-10-16)18(19)13-6-14-4-11-17(21-2)12-5-14/h4-13H,3H2,1-2H3/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTLFTDETXAMPC-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4'-Ethoxy-4-(methylthio)chalcone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(methoxyimino){2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B5910278.png)

![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)
![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)

![4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5910304.png)




![3-[4-(methylthio)phenyl]-1-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5910355.png)